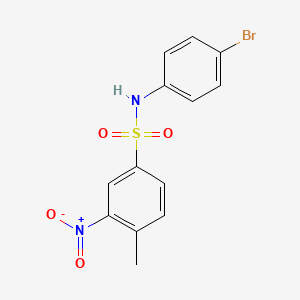
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a small molecule inhibitor that has shown promising results in scientific research for its potential use in the treatment of various diseases.
作用機序
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone works by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. In cancer research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to inhibit the activity of various signaling pathways involved in cancer cell growth and survival. In Alzheimer's disease research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to reduce the accumulation of beta-amyloid protein and improve cognitive function. In Parkinson's disease research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to protect dopaminergic neurons from degeneration.
実験室実験の利点と制限
One advantage of (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its specificity for GSK-3β, which reduces the potential for off-target effects. However, one limitation of (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its relatively low potency, which may require higher concentrations for effective inhibition.
将来の方向性
For (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone research include further investigation into its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research could focus on improving the potency of (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone to reduce the required concentration for effective inhibition. Finally, research could investigate the potential use of (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone in combination with other therapies for enhanced therapeutic effects.
合成法
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is synthesized through a series of chemical reactions involving the reaction of 5-chloro-2-methoxybenzoic acid with N,N-dimethylformamide dimethyl acetal to form an intermediate product. The intermediate product is then reacted with 1-(4-pyrazinyl)piperidine to produce (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone.
科学的研究の応用
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has shown promising results in inhibiting the growth of cancer cells and inducing cell death. In Alzheimer's disease research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has demonstrated the ability to reduce the accumulation of toxic beta-amyloid protein in the brain. In Parkinson's disease research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has shown potential in protecting dopaminergic neurons from degeneration.
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-15-3-2-12(18)10-14(15)17(22)21-8-4-13(5-9-21)24-16-11-19-6-7-20-16/h2-3,6-7,10-11,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSWBLALGBNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

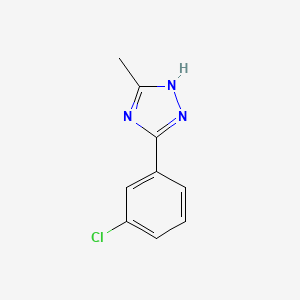
![Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate](/img/structure/B2941806.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2941809.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2941811.png)

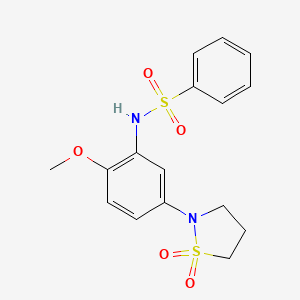
![6-((5-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2941814.png)
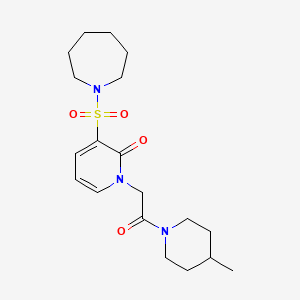

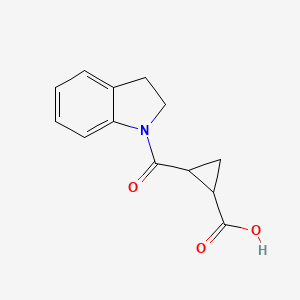
![Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2941819.png)
![Methyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2941824.png)
